![molecular formula C19H12O3 B1201599 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one CAS No. 78729-83-6](/img/structure/B1201599.png)
9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one can be synthesized from 2-naphthol and cinnamaldehyde . The reaction typically involves the condensation of these two compounds under specific conditions to form the desired flavone structure. The process may require the use of catalysts and controlled temperatures to ensure optimal yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar principles as laboratory synthesis, with adjustments for scalability, cost-efficiency, and safety.
化学反応の分析
Types of Reactions: 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the flavone structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the hydroxyl group, can lead to the formation of various substituted flavones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve acidic or basic catalysts, depending on the desired product.
Major Products Formed:
科学的研究の応用
9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of flavones and their derivatives in various chemical reactions.
Biology: This compound is a potent inhibitor of the enzyme aromatase, which converts testosterone to estrogen.
Industry: Its role as an enzyme inhibitor makes it valuable in the development of pharmaceuticals and other therapeutic agents.
作用機序
The mechanism of action of 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one involves its interaction with specific enzymes and receptors:
Aromatase Inhibition: By inhibiting aromatase, this compound prevents the conversion of testosterone to estrogen, thereby reducing estrogen levels.
Cytochrome P450 Inhibition: It inhibits CYP1A1 and CYP1A2 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. This inhibition can affect the metabolic pathways of drugs and other substances.
類似化合物との比較
Beta-Naphthoflavone: Another naphthoflavone derivative, beta-naphthoflavone, shares similar inhibitory properties but differs in its specific interactions and potency.
Uniqueness: 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one is unique due to its specific inhibitory effects on aromatase and cytochrome P450 enzymes, making it particularly valuable in research related to hormone regulation and drug metabolism .
特性
CAS番号 |
78729-83-6 |
|---|---|
分子式 |
C19H12O3 |
分子量 |
288.3 g/mol |
IUPAC名 |
9-hydroxy-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H12O3/c20-14-8-6-12-7-9-15-17(21)11-18(13-4-2-1-3-5-13)22-19(15)16(12)10-14/h1-11,20H |
InChIキー |
PODSTHAFQFMETD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC(=C4)O)C=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC(=C4)O)C=C3 |
同義語 |
9-hydroxy-alpha-naphthoflavone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


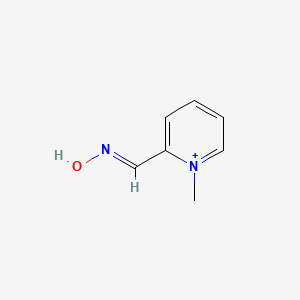
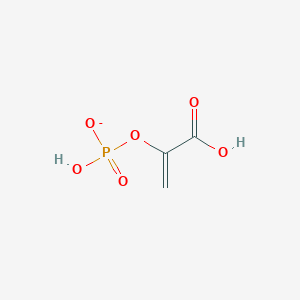
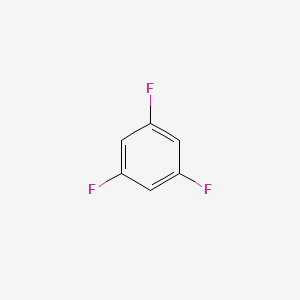

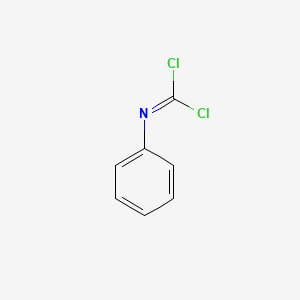

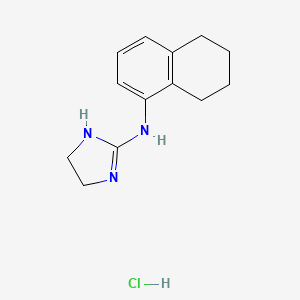
![(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol](/img/structure/B1201530.png)
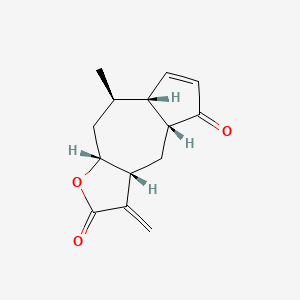
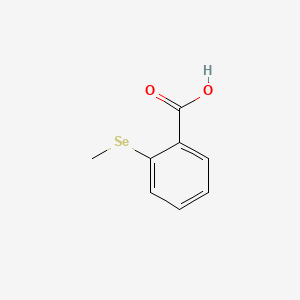

![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1201536.png)
![4-{Bis[4-(dimethylamino)phenyl]methyl}phenol](/img/structure/B1201537.png)

